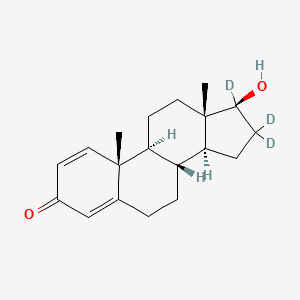
Boldenone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boldenone-d3 typically involves the deuteration of boldenone. One common method includes the use of deuterated reagents to replace hydrogen atoms with deuterium in the boldenone molecule. This process often involves multiple steps, including the protection and deprotection of functional groups to ensure selective deuteration .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized laboratories equipped to handle stable isotope-labeled compounds. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Boldenone-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the substituent being introduced.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are often used in further research and analytical applications .
Wissenschaftliche Forschungsanwendungen
Boldenone-d3 is widely used in scientific research, including:
Chemistry: As a reference standard in mass spectrometry and chromatography.
Biology: Studying metabolic pathways and enzyme interactions.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of anabolic steroids.
Wirkmechanismus
Boldenone-d3, like its parent compound boldenone, exerts its effects by binding to androgen receptors. This binding regulates gene transcription, leading to increased protein synthesis, nitrogen retention, and erythropoietin release in the kidneys . The anabolic activity is primarily due to its interaction with the androgen receptor, which promotes muscle growth and red blood cell production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boldenone: The non-deuterated form, used similarly in veterinary medicine.
Testosterone: Another anabolic steroid with a similar structure but different metabolic and pharmacokinetic properties.
Nandrolone: An anabolic steroid with a different double bond position, leading to distinct biological effects.
Uniqueness
Boldenone-d3 is unique due to its stable isotope labeling, which makes it particularly useful in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various research settings .
Eigenschaften
Molekularformel |
C19H26O2 |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-17,21H,3-6,8,10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D |
InChI-Schlüssel |
RSIHSRDYCUFFLA-HZRGXLBSSA-N |
Isomerische SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)C=C[C@]34C)C)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)C=CC34C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















